

# An In-depth Technical Guide to (5-Bromo-2-methylphenyl)hydrazine hydrochloride

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## Compound of Interest

*Compound Name:* (5-Bromo-2-methylphenyl)hydrazine hydrochloride

*Cat. No.:* B1289230

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **(5-Bromo-2-methylphenyl)hydrazine hydrochloride**. This compound is a valuable building block in synthetic organic chemistry, particularly in the construction of indole scaffolds, which are prevalent in many biologically active molecules.

## Core Chemical Properties

**(5-Bromo-2-methylphenyl)hydrazine hydrochloride** is a substituted phenylhydrazine salt. While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from data on analogous compounds and general chemical principles.

Table 1: Physicochemical Properties of **(5-Bromo-2-methylphenyl)hydrazine hydrochloride**

Property	Value	Source/Comment
CAS Number	214915-80-7	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> BrClN <sub>2</sub>	[1]
Molecular Weight	237.52 g/mol	[1]
Appearance	Likely a solid (e.g., crystalline powder)	Based on related compounds.
Melting Point	Not reported. Phenylhydrazine hydrochloride melts at 250-254 °C (decomposes).	Data for the parent compound.
Boiling Point	Not reported.	[1]
Solubility	Expected to be soluble in water and polar organic solvents.	Phenylhydrazine hydrochlorides are generally water-soluble.
Stability	Store in an inert atmosphere at room temperature.[1] Phenylhydrazine hydrochlorides are generally more stable than the free base.	[1]

## Synthesis and Purification

A definitive, peer-reviewed synthesis protocol for **(5-Bromo-2-methylphenyl)hydrazine hydrochloride** is not readily available. However, a general and robust method for the preparation of substituted phenylhydrazine hydrochlorides involves the diazotization of the corresponding aniline followed by reduction.

## Experimental Protocol: Representative Synthesis of a Substituted Phenylhydrazine Hydrochloride

This protocol is adapted from established procedures for the synthesis of similar compounds, such as 2-bromophenylhydrazine hydrochloride.[3][4]

## Materials:

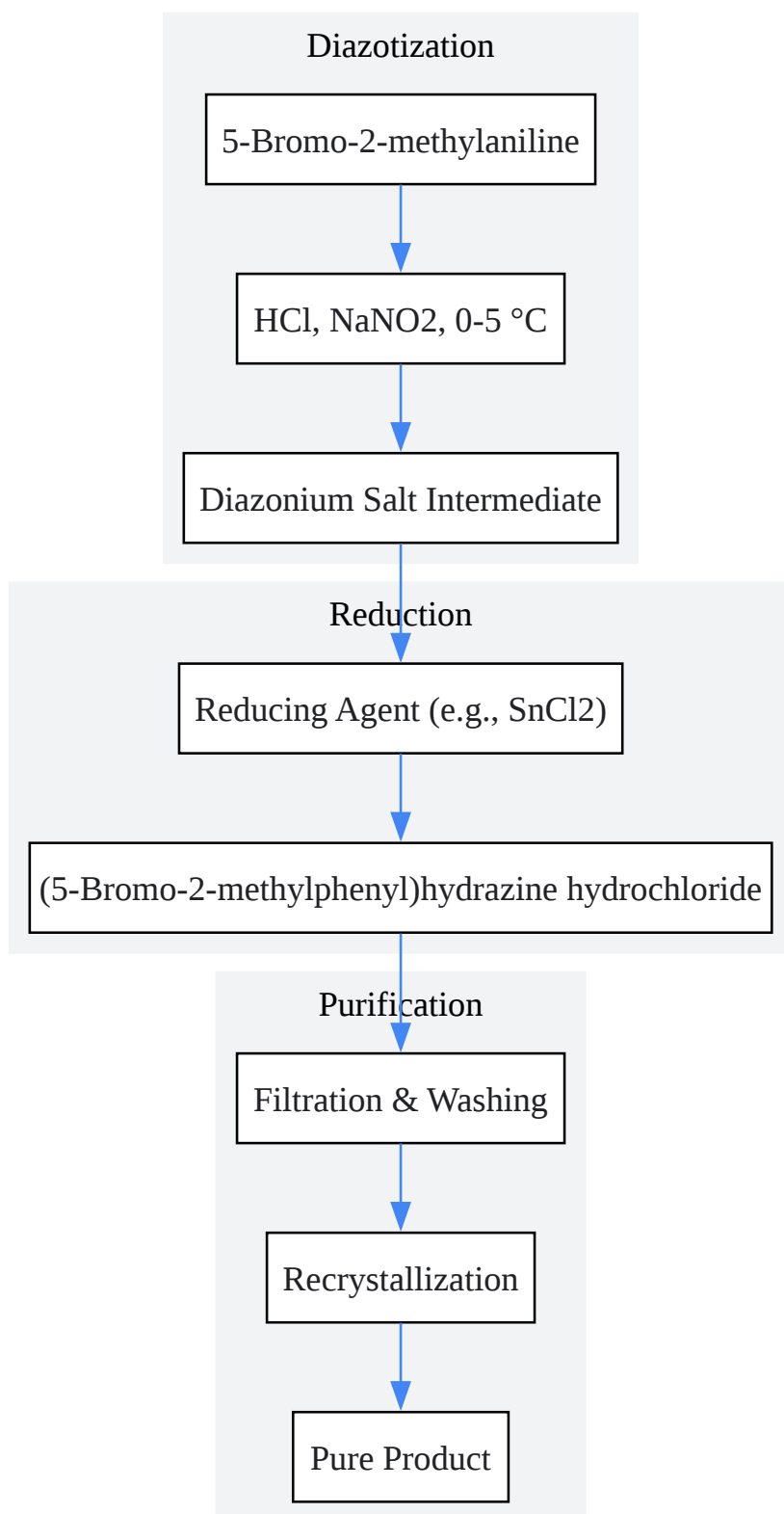
- 5-Bromo-2-methylaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Stannous Chloride ( $\text{SnCl}_2$ ) or Sodium Sulfite ( $\text{Na}_2\text{SO}_3$ )
- Ice
- Water
- Suitable solvent for washing (e.g., ethanol, acetone)

## Procedure:

- Diazotization:
  - Dissolve 5-Bromo-2-methylaniline in concentrated hydrochloric acid and water.
  - Cool the mixture to 0-5 °C in an ice-salt bath.
  - Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
  - Stir the mixture for a designated time (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.
- Reduction:
  - In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a solution of sodium sulfite).
  - Cool the reducing solution in an ice bath.
  - Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, keeping the temperature low.

- After the addition is complete, continue stirring for several hours at a controlled temperature.
- Isolation and Purification:
  - The resulting phenylhydrazine hydrochloride may precipitate from the reaction mixture.
  - Collect the solid product by filtration.
  - Wash the crude product with a cold solvent to remove impurities.
  - The product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol or by precipitation from an aqueous solution by adding concentrated HCl.<sup>[5]</sup>

Diagram 1: General Workflow for the Synthesis of **(5-Bromo-2-methylphenyl)hydrazine hydrochloride**



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Caption: Synthetic pathway for the target compound.

## Chemical Reactivity: The Fischer Indole Synthesis

A primary application of **(5-Bromo-2-methylphenyl)hydrazine hydrochloride** is in the Fischer indole synthesis, a powerful method for creating indole rings.<sup>[6]</sup> This reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone under acidic conditions.<sup>[6]</sup>

## Experimental Protocol: Representative Fischer Indole Synthesis

The following is a general procedure for the Fischer indole synthesis using a substituted phenylhydrazine hydrochloride, which can be adapted for **(5-Bromo-2-methylphenyl)hydrazine hydrochloride**.<sup>[7]</sup>

Materials:

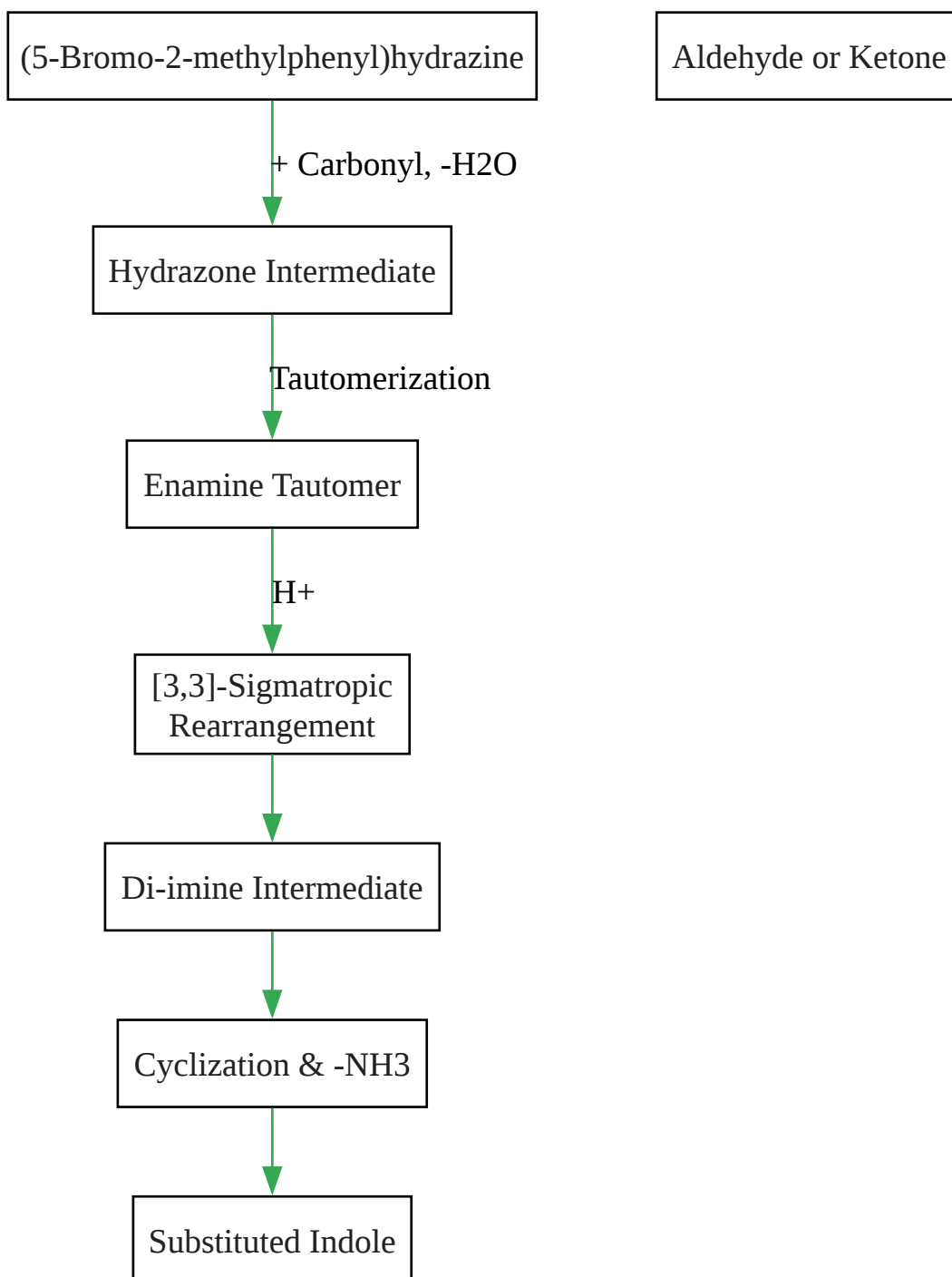
- **(5-Bromo-2-methylphenyl)hydrazine hydrochloride**
- An appropriate aldehyde or ketone (e.g., acetone, cyclohexanone)
- Acid catalyst (e.g., zinc chloride, polyphosphoric acid, or a Brønsted acid like HCl or H<sub>2</sub>SO<sub>4</sub>)<sup>[6]</sup>
- Solvent (e.g., ethanol, acetic acid)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Hydrazone Formation (can be performed in situ):
  - Dissolve **(5-Bromo-2-methylphenyl)hydrazine hydrochloride** in a suitable solvent like ethanol.

- Add the desired aldehyde or ketone (typically 1.1-1.5 equivalents).
- Stir the mixture at room temperature for 30-60 minutes.
- Indole Cyclization:
  - To the hydrazone mixture, add the acid catalyst.
  - Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Work-up:
  - After the reaction is complete, cool the mixture to room temperature.
  - Quench the reaction by pouring it into ice water.
  - Neutralize the acidic mixture with a saturated solution of sodium bicarbonate.
  - Extract the product with an organic solvent such as ethyl acetate.
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification:
  - Purify the crude product by column chromatography on silica gel.

Diagram 2: The Fischer Indole Synthesis Mechanism



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Caption: Mechanism of the Fischer indole synthesis.

## Analytical Characterization



While specific spectra for **(5-Bromo-2-methylphenyl)hydrazine hydrochloride** are not readily available in the literature, the following analytical techniques are standard for the characterization of such compounds.

Table 2: Expected Analytical Data

Technique	Expected Observations
$^1\text{H}$ NMR	Signals corresponding to the aromatic protons, the methyl group protons, and the hydrazine protons. The chemical shifts of the NH and NH <sub>2</sub> protons can be broad and may exchange with D <sub>2</sub> O.
$^{13}\text{C}$ NMR	Resonances for the aromatic carbons and the methyl carbon.
FT-IR	Characteristic N-H stretching vibrations for the hydrazine group, as well as C-H and C=C stretching from the aromatic ring and methyl group. A C-Br stretching frequency would also be expected.
Mass Spectrometry	The mass spectrum should show the molecular ion peak corresponding to the free base and a characteristic isotopic pattern due to the presence of bromine.

## Safety and Handling

Substituted phenylhydrazines and their salts should be handled with care as they can be toxic and irritant.

- General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[8\]](#)[\[9\]](#)

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]
- First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[9][10]

## Conclusion

**(5-Bromo-2-methylphenyl)hydrazine hydrochloride** is a key intermediate for the synthesis of complex organic molecules, particularly indoles via the Fischer indole synthesis. While detailed experimental data for this specific compound is sparse, this guide provides a framework for its synthesis, handling, and application based on well-established chemical principles and data from analogous compounds. Researchers and professionals in drug development can utilize this information to effectively incorporate this versatile building block into their synthetic strategies.

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